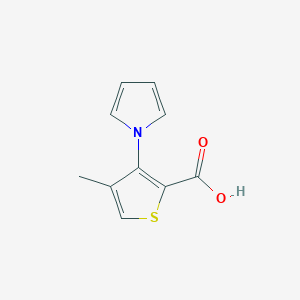![molecular formula C19H21ClN4O3 B2636063 1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]-4-(pyridin-2-yl)piperazine CAS No. 1904226-74-9](/img/structure/B2636063.png)
1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]-4-(pyridin-2-yl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]-4-(pyridin-2-yl)piperazine is a complex organic compound that features a unique combination of functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
The synthesis of 1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]-4-(pyridin-2-yl)piperazine typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the pyridine and piperazine rings, followed by the introduction of the oxolan-3-yloxy and chloro substituents. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction parameters for cost-effectiveness and efficiency.
Analyse Chemischer Reaktionen
1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]-4-(pyridin-2-yl)piperazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace the chloro group. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]-4-(pyridin-2-yl)piperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]-4-(pyridin-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]-4-(pyridin-2-yl)piperazine can be compared with other similar compounds, such as:
1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]-4-(pyridin-3-yl)piperazine: This compound has a similar structure but with a different position of the pyridine ring, leading to different chemical and biological properties.
1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]-4-(pyridin-4-yl)piperazine: Another structural isomer with variations in its reactivity and potential applications. The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
Eigenschaften
IUPAC Name |
[5-chloro-6-(oxolan-3-yloxy)pyridin-3-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O3/c20-16-11-14(12-22-18(16)27-15-4-10-26-13-15)19(25)24-8-6-23(7-9-24)17-3-1-2-5-21-17/h1-3,5,11-12,15H,4,6-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTXEPQFCSYEBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=C(C=N2)C(=O)N3CCN(CC3)C4=CC=CC=N4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
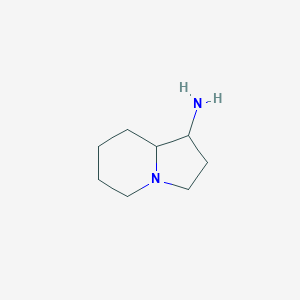

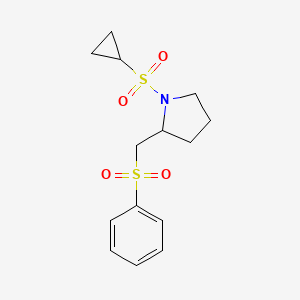
![N-(benzo[d]thiazol-2-yl)-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2635984.png)
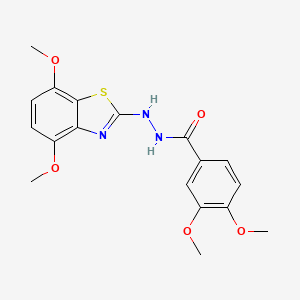
![N-([2,4'-bipyridin]-4-ylmethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2635987.png)
![Methyl 2-amino-2-[3-(3-fluoropropyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2635988.png)
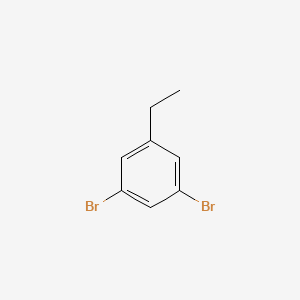
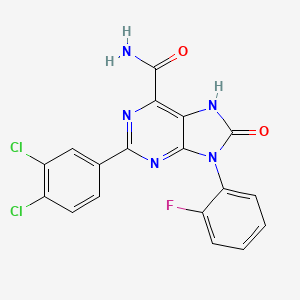
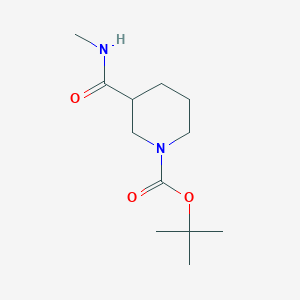

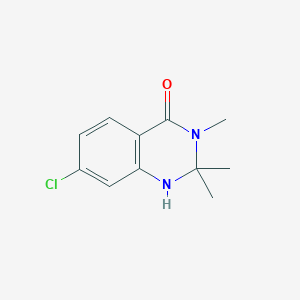
![2-(Benzylsulfanyl)thieno[3,2-d]pyrimidin-4-ol](/img/structure/B2635997.png)
